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Compound of Interest

1-(3-chloro-2-
Compound Name:
fluorophenyl)ethanone

Cat. No.: B064537

Molecular Identity and Structure

1-(3-chloro-2-fluorophenyl)ethanone, also known by synonyms such as 3'-Chloro-2'-
fluoroacetophenone, is an organic compound featuring an ethanone (acetyl) group attached to
a di-substituted phenyl ring.[1] Its identity is unequivocally established through a set of
standardized chemical identifiers.

Chemical Identification

A compound's identity in research and commerce is standardized through various numbering
and notation systems. The key identifiers for 1-(3-chloro-2-fluorophenyl)ethanone are
summarized below.
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Identifier Value Source

CAS Number 161957-59-1 PubChem[1]

Molecular Formula CsHeCIFO PubChem[1]
1-(3-chloro-2-

IUPAC Name PubChem[1]
fluorophenyl)ethanone

SMILES CC(=0)C1=C(C(=CC=C1)Cl)F = PubChem[1]

InChI=1S/C8H6CIFO/c1-
InChl 5(11)6-3-2-4-7(9)8(6)10/h2- PubChem([1]
4H,1H3

ZHDLNEIXOUIAQO-
InChiKey PubChem[1]
UHFFFAOYSA-N

Structural Analysis

The molecular architecture of 1-(3-chloro-2-fluorophenyl)ethanone is foundational to its
chemical behavior. The structure consists of:

» A Phenyl Ring: A six-carbon aromatic ring that serves as the molecular backbone.

e An Ethanone (Acetyl) Group: A -C(=0O)CHs group attached to the C1 position of the phenyl
ring. The carbonyl group (C=0) is a key functional group that dictates much of the molecule's
reactivity.

e A Fluorine Substituent: Located at the C2 position (ortho to the acetyl group). Fluorine is the
most electronegative element, and its presence significantly influences the electron density
of the aromatic ring and the acidity of adjacent protons.

o A Chlorine Substituent: Located at the C3 position (meta to the acetyl group). Chlorine is
also an electronegative halogen that acts as an electron-withdrawing group through
induction.

This specific substitution pattern is critical. The ortho-fluoro and meta-chloro arrangement
creates a distinct electronic environment on the aromatic ring, which is a key consideration in
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synthetic strategies that utilize this compound as a building block.

Molecular Visualization

A 2D representation of the molecular structure provides a clear view of the atomic connectivity
and substituent placement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1-(3-Chloro-2-fluorophenyl)ethan-1-one | CBH6CIFO | CID 11116531 - PubChem
[pubchem.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [1-(3-chloro-2-fluorophenyl)ethanone molecular structure
and weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b064537#1-3-chloro-2-fluorophenyl-ethanone-
molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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